

2,8-Dimethylquinoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2,8-Dimethylquinoline

Cat. No.: B075129

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethylquinoline is an aromatic heterocyclic compound with the chemical formula $C_{11}H_{11}N$. As a derivative of quinoline, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The strategic placement of two methyl groups on the quinoline core at positions 2 and 8 influences its steric and electronic properties, leading to unique chemical reactivity and potential for targeted biological interactions. This technical guide provides an in-depth overview of the chemical properties of **2,8-dimethylquinoline**, including its synthesis, physical characteristics, and spectroscopic data, to support its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2,8-dimethylquinoline** are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General Properties

Property	Value	Reference
IUPAC Name	2,8-dimethylquinoline	[1]
Synonyms	o-Toluquinaldine, 8-Methylquinaldine	[1]
CAS Number	1463-17-8	[1][2][3]
Molecular Formula	C ₁₁ H ₁₁ N	[1][2]
Molecular Weight	157.21 g/mol	[1][2]
Appearance	Yellow semi-liquid	

Physicochemical Data

Property	Value	Unit	Reference
Melting Point	61	°C	
Boiling Point	248.85	°C	
Density	1.0394	g/cm ³	
Flash Point	105	°C	
Vapor Pressure	0.0263	mmHg at 25°C	
pKa	5.87 ± 0.50 (Predicted)		
LogP (Octanol/Water Partition Coefficient)	2.852 (Crippen Calculated)		
Water Solubility (logS)	-3.99 (Crippen Calculated)	mol/L	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2,8-dimethylquinoline**. Key spectral data are provided below.

Mass Spectrometry

The mass spectrum of **2,8-dimethylquinoline** provides information about its molecular weight and fragmentation pattern.

Parameter	Value	Reference
Ionization Mode	Electron Ionization (EI)	[2]
Molecular Ion (M ⁺)	m/z 157	[1]
Major Fragments	m/z 156, 142	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of **2,8-dimethylquinoline**.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
------------------------	--------------	-------------	------------	-----------

| Data not explicitly available in search results | | | |

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment	Reference
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| Data not explicitly available in search results | | |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the **2,8-dimethylquinoline** molecule.

Wavenumber (cm ⁻¹)	Assignment	Reference
Specific peak assignments not available in search results	C-H stretching (aromatic and aliphatic), C=C and C=N stretching (quinoline ring)	[2]

Synthesis and Reactivity

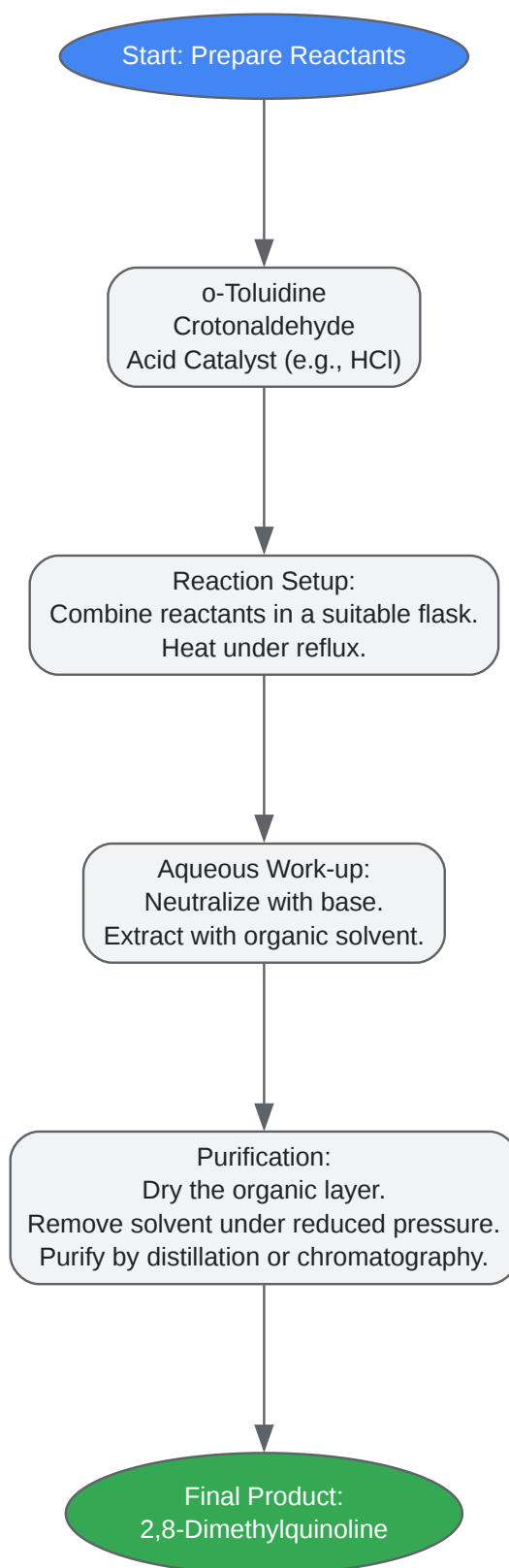
The synthesis of the quinoline ring system can be achieved through several classic named reactions. While a specific detailed protocol for **2,8-dimethylquinoline** was not found, the Doebner-von Miller and Skraup syntheses are common methods for preparing substituted quinolines.[4][5][6][7][8][9][10]

Representative Synthesis: Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β -unsaturated carbonyl compound in the presence of a strong acid.[4][5][6] For the synthesis of **2,8-dimethylquinoline**, o-toluidine would react with crotonaldehyde.

Reaction Scheme: o-Toluidine + Crotonaldehyde --(Acid catalyst)--> **2,8-Dimethylquinoline**

A general workflow for a Doebner-von Miller reaction is depicted below.



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Caption: General experimental workflow for the synthesis of **2,8-dimethylquinoline** via the Doebner-von Miller reaction.

Experimental Protocols

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,8-dimethylquinoline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** Place a small drop of **2,8-dimethylquinoline** between two KBr or NaCl plates to form a thin film.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
- **Background Correction:** A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **2,8-dimethylquinoline** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).
- **Ionization:** Utilize Electron Ionization (EI) at 70 eV.

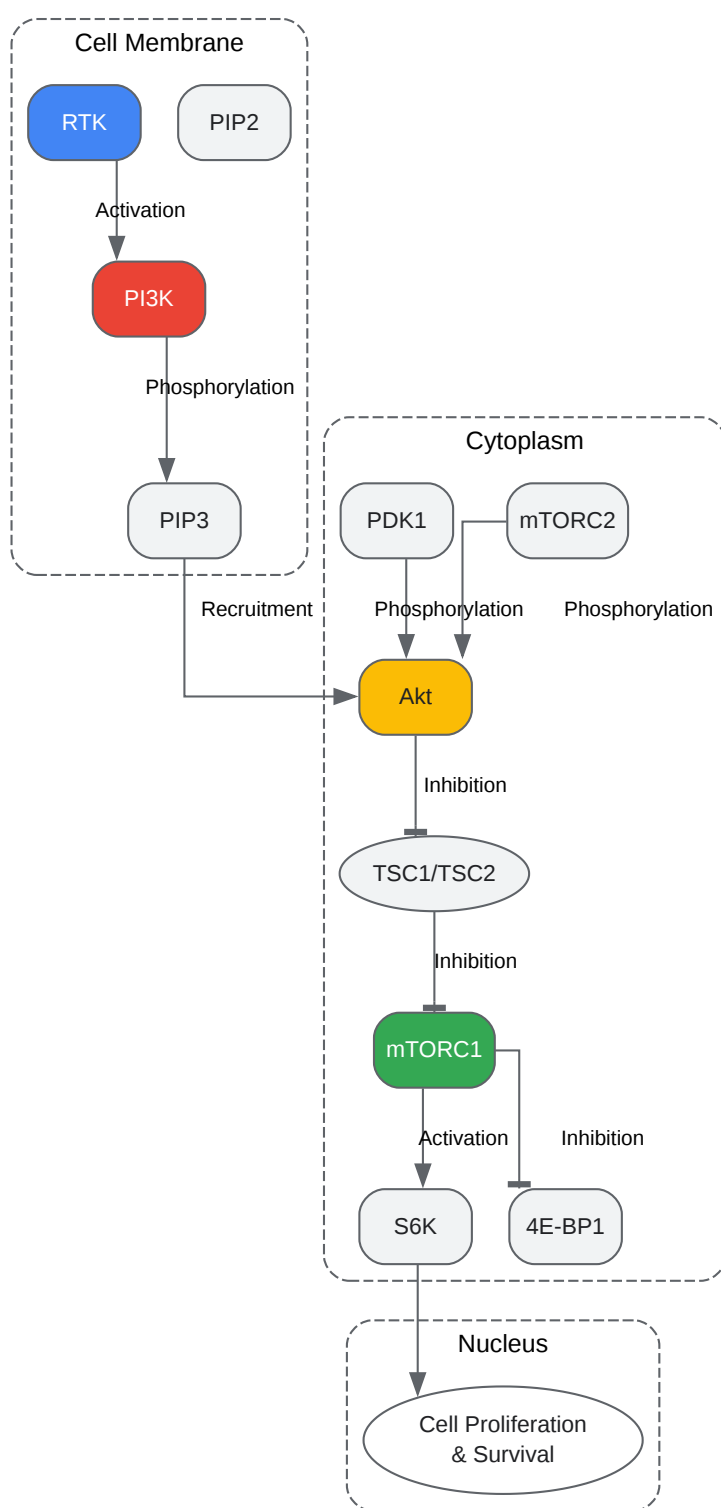
- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

Biological Activity and Signaling Pathways

While the biological activities of many quinoline derivatives have been extensively studied, specific data for **2,8-dimethylquinoline** is limited in the readily available literature. Quinoline scaffolds are known to interact with various biological targets, and some derivatives have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its dysregulation is a hallmark of many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and PDK1. This colocalization at the membrane leads to the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of the mammalian target of rapamycin complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Below is a representative diagram of the PI3K/Akt/mTOR signaling pathway, which is a known target for some quinoline-based compounds. The specific interaction of **2,8-dimethylquinoline** with this pathway remains an area for further investigation.



PI3K/Akt/mTOR Signaling Pathway

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Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based inhibitors.

Safety and Handling

2,8-Dimethylquinoline is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2,8-Dimethylquinoline is a versatile heterocyclic compound with potential applications in various fields of chemical and biological research. This technical guide has provided a summary of its core chemical properties, spectroscopic data, and synthetic considerations. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the information presented here serves as a valuable resource for scientists and professionals working with this and related quinoline derivatives.

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